

Aderbasib (INCB7839): A Technical Overview of Its Discovery and Development

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Wilmington, DE - **Aderbasib** (INCB7839), a potent, orally bioavailable, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, was developed by Incyte Corporation as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the discovery and development history of **Aderbasib**, detailing its mechanism of action, preclinical data, and clinical trial results.

Discovery and Rationale

Aderbasib was identified as a dual inhibitor of the metalloproteinases ADAM10 and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] These "sheddases" are responsible for the proteolytic cleavage and release of the extracellular domains of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR) and HER2, as well as Notch receptors.[4] The rationale behind the development of **Aderbasib** was that by inhibiting ADAM10 and ADAM17, it could block the activation of key signaling pathways involved in tumor cell proliferation, survival, and resistance to therapy.[1][4]

Mechanism of Action

Aderbasib exerts its therapeutic effect by binding to the active site of the metalloproteinase domain of both ADAM10 and ADAM17, thereby inhibiting their enzymatic activity.[5] This inhibition prevents the shedding of a wide range of substrates, leading to the downregulation of critical oncogenic signaling pathways.



Inhibition of EGFR/HER2 Signaling

ADAM10 and ADAM17 are responsible for the cleavage and release of EGFR ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin. By inhibiting this shedding, **Aderbasib** was designed to block the activation of the entire HER receptor family (EGFR/HER1, HER2, HER3, and HER4), leading to a more complete inhibition of this pathway compared to therapies targeting individual receptors.[1] In the context of HER2-positive breast cancer, ADAM10-mediated cleavage of the HER2 receptor results in the formation of a constitutively active p95-HER2 fragment and the release of the HER2 extracellular domain (ECD). Elevated levels of p95-HER2 have been associated with resistance to trastuzumab. **Aderbasib** was shown to inhibit this cleavage, suggesting a potential to overcome trastuzumab resistance.

Figure 1: Aderbasib inhibits ADAM10-mediated cleavage of the HER2 receptor.

Modulation of Notch Signaling

ADAM10 is also a key enzyme in the Notch signaling pathway, where it is responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM10, **Aderbasib** has the potential to modulate Notch signaling, which is implicated in cancer cell proliferation, differentiation, and survival.[4]



Aderbasib's Impact on the Notch Signaling Pathway Signaling Cell Notch Ligand (e.g., Delta-like 1) **Binds** Receiving Cell Aderbasib Notch Receptor (INCB7839) Inhibits S2 Cleavage ADAM10 Enables y-Secretase Releases Notch Intracellular Domain (NICD) Translocates to Nucleus Activates Gene Transcription

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Figure 2: Aderbasib inhibits the ADAM10-mediated S2 cleavage of the Notch receptor.

(Proliferation, Survival)



Preclinical Development Enzymatic Activity

Aderbasib was characterized as a potent, low nanomolar inhibitor of both ADAM10 and ADAM17.[5][6]

Target	IC50 (nM)
ADAM10	Data not publicly available
ADAM17	Data not publicly available
Table 1: In vitro inhibitory activity of Aderbasib.	
Specific IC50 values have not been disclosed in	
publicly available literature.	

In Vivo Efficacy

Preclinical studies in various xenograft models demonstrated the anti-tumor activity of **Aderbasib**.

- HER2+ Breast Cancer: In a BT474-SC1 breast cancer xenograft model, Aderbasib (30 mg/kg/day) in combination with lapatinib (75 mg/kg) resulted in the complete prevention of mean tumor volume increase.[7]
- Pediatric High-Grade Gliomas: In patient-derived pediatric high-grade glioma (GBM and DIPG) xenograft models, **Aderbasib** was shown to robustly inhibit tumor growth and improve overall survival.[8] It also demonstrated sufficient brain penetration to achieve its pharmacodynamic effect of ADAM10 inhibition.[8]
- EGFR-Responsive Breast Tumor Model: In an MDA-MB-435 breast tumor model, **Aderbasib** (30 mg/kg/day for 14 days) delayed tumor growth by 9 days. When combined with paclitaxel (20 mg/kg), the tumor growth delay was extended to 53 days, with 7 out of 8 partial responses and 1 out of 8 complete responses observed.[9]

Clinical Development

Aderbasib has been evaluated in Phase I and Phase II clinical trials for various solid tumors.



Phase I/II Study in HER2+ Metastatic Breast Cancer

A significant focus of **Aderbasib**'s clinical development was in combination with trastuzumab for patients with HER2-positive metastatic breast cancer.

- Study Design: This was a single-arm, open-label, dose-escalation trial of Aderbasib (100 mg, 200 mg, and 300 mg BID) in combination with trastuzumab.
- Pharmacodynamics: Administration of Aderbasib resulted in a dose-dependent reduction in the levels of circulating HER2 ECD, with a mean inhibition of approximately 80% at the 300 mg BID dose.[10]
- Efficacy: In 51 evaluable patients, the overall response rate for the **Aderbasib** and trastuzumab combination was 50% (13/26). A higher response rate of 64% (9/14) was observed in patients with **Aderbasib** plasma concentrations above the IC50 for HER2 cleavage.[7]
- Development Status: Despite these promising initial results, Incyte halted the development of Aderbasib for metastatic breast cancer in 2011 following further research that contradicted the positive findings from the Phase II trials.[2]

Parameter	Result
Overall Response Rate	50% (13/26)
Response Rate (Plasma Conc. > IC50)	64% (9/14)
HER2 ECD Reduction (300 mg BID)	~80%
Table 2: Efficacy results from the Phase I/II trial of Aderbasib with Trastuzumab in HER2+ Breast Cancer.	

Phase I Study in Pediatric High-Grade Gliomas (PBTC-056)

More recently, **Aderbasib** was investigated in a Phase I trial for children with recurrent or progressive high-grade gliomas.

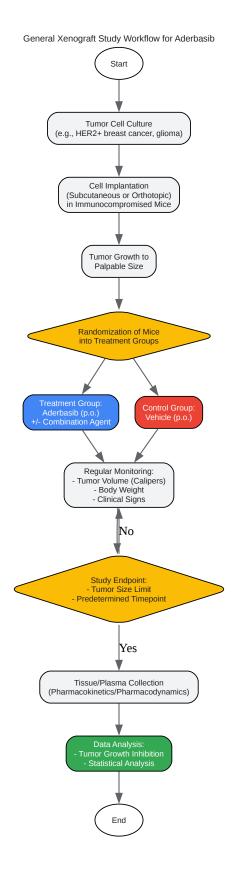


- Study Design: A multicenter Phase I trial (NCT04295759) to evaluate the safety and tolerability of Aderbasib in children aged 3-21 years. The starting dose was 120 mg/m²/dose BID.[11][12]
- Safety and Tolerability: The most common adverse events were fatigue, nausea, anorexia, diarrhea, emesis, abdominal pain, anemia, and constipation.[8]
- Dose-Limiting Toxicity: The dose-limiting toxicity in monotherapy Phase I trials was deep venous thrombosis (DVT).[8] In the pediatric glioma trial, an unanticipated toxicity led to an amendment requiring prophylactic anticoagulation with enoxaparin.

Experimental Protocols In Vivo Xenograft Studies (General Protocol)

- Animal Models: Athymic nude mice are typically used for xenograft studies.
- Cell Implantation: Tumor cells (e.g., BT474, MDA-MB-435, or patient-derived glioma cells) are implanted subcutaneously or orthotopically into the mice.
- Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. **Aderbasib** is typically administered orally (p.o.) daily or twice daily.
- Tumor Measurement: Tumor volume is measured regularly using calipers, and tumor growth inhibition is calculated.
- Pharmacodynamic Assessments: Plasma and tumor tissue can be collected to assess drug concentrations and biomarker modulation (e.g., HER2 ECD levels).





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Figure 3: A generalized workflow for preclinical xenograft studies of **Aderbasib**.



Conclusion

Aderbasib (INCB7839) is a potent dual inhibitor of ADAM10 and ADAM17 that showed initial promise in preclinical and early clinical studies, particularly in HER2-positive breast cancer. Its mechanism of action, involving the inhibition of key signaling pathways like EGFR/HER2 and Notch, provided a strong rationale for its development. However, despite encouraging early clinical data, its development for metastatic breast cancer was discontinued. The investigation of Aderbasib in other indications, such as pediatric high-grade gliomas, highlights the ongoing interest in targeting ADAM metalloproteinases in oncology. Further research is needed to fully elucidate the therapeutic potential and safety profile of this class of inhibitors.

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